(2S)-2-(4-Bromophenyl)-4-(prop-2-en-1-yl)morpholine
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Overview
Description
(2S)-2-(4-Bromophenyl)-4-(prop-2-en-1-yl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a bromophenyl group and a prop-2-en-1-yl group attached to the morpholine ring. Morpholine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(4-Bromophenyl)-4-(prop-2-en-1-yl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and morpholine.
Formation of Intermediate: The first step involves the condensation of 4-bromobenzaldehyde with morpholine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Alkylation: The final step involves the alkylation of the amine with prop-2-en-1-yl bromide to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(4-Bromophenyl)-4-(prop-2-en-1-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted products with various functional groups replacing the bromine atom.
Scientific Research Applications
(2S)-2-(4-Bromophenyl)-4-(prop-2-en-1-yl)morpholine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of agrochemicals, materials, and other industrial products.
Mechanism of Action
The mechanism of action of (2S)-2-(4-Bromophenyl)-4-(prop-2-en-1-yl)morpholine involves its interaction with specific molecular targets and pathways. The bromophenyl group and the morpholine ring play crucial roles in its binding to target proteins or enzymes, leading to the modulation of their activity. The prop-2-en-1-yl group may also contribute to its overall biological activity by influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(4-Chlorophenyl)-4-(prop-2-en-1-yl)morpholine: Similar structure with a chlorine atom instead of a bromine atom.
(2S)-2-(4-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine: Similar structure with a fluorine atom instead of a bromine atom.
(2S)-2-(4-Methylphenyl)-4-(prop-2-en-1-yl)morpholine: Similar structure with a methyl group instead of a bromine atom.
Uniqueness
(2S)-2-(4-Bromophenyl)-4-(prop-2-en-1-yl)morpholine is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. The bromine atom can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
920798-89-6 |
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Molecular Formula |
C13H16BrNO |
Molecular Weight |
282.18 g/mol |
IUPAC Name |
(2S)-2-(4-bromophenyl)-4-prop-2-enylmorpholine |
InChI |
InChI=1S/C13H16BrNO/c1-2-7-15-8-9-16-13(10-15)11-3-5-12(14)6-4-11/h2-6,13H,1,7-10H2/t13-/m1/s1 |
InChI Key |
SASKGCFOGWIMEF-CYBMUJFWSA-N |
Isomeric SMILES |
C=CCN1CCO[C@H](C1)C2=CC=C(C=C2)Br |
Canonical SMILES |
C=CCN1CCOC(C1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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